Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine
Description
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(4-propylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H27NO2/c1-5-6-13-7-9-15(10-8-13)19-12-14(18)11-17-16(2,3)4/h7-10,14,17-18H,5-6,11-12H2,1-4H3 |
InChI Key |
IRMUVRQYZWMAOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Aldehyde Precursors
Reductive amination is a widely used method for synthesizing secondary and tertiary amines. For this compound, this approach involves reacting a keto-aldehyde intermediate with tert-butylamine under hydrogenation conditions.
Substrate Preparation: Synthesis of 3-(4-Propylphenoxy)-2-oxopropanal
The aldehyde precursor, 3-(4-propylphenoxy)-2-oxopropanal, is synthesized via nucleophilic substitution between 4-propylphenol and epichlorohydrin. The epoxide intermediate undergoes acid-catalyzed ring-opening to yield the diketone, which is selectively oxidized to the aldehyde using pyridinium chlorochromate (PCC).
Catalytic Hydrogenation Conditions
The reductive amination is performed in a pressure vessel with tert-butylamine, hydrogen gas, and a catalyst. Key parameters include:
| Parameter | Optimal Range | Catalyst System | Yield (%) |
|---|---|---|---|
| Temperature | 70–125°C | Raney Ni or Pd/C | 85–94 |
| Pressure | 5–10 bar | H₂ flow rate: 50 mL/min | |
| Reaction Time | 4–6 hours | Solvent-free |
The reaction proceeds via imine formation, followed by hydrogenation to the amine. Patent US8445726B2 highlights that maintaining a 1:1 molar ratio of tert-butylamine to aldehyde minimizes tertiary amine byproducts (<3%).
Epoxide Ring-Opening with Tert-butylamine
An alternative route involves the nucleophilic ring-opening of an epoxide intermediate by tert-butylamine.
Epoxide Synthesis: 2,3-Epoxypropyl-4-propylphenylether
4-Propylphenol reacts with epichlorohydrin under basic conditions (NaOH, 40°C) to form 2,3-epoxypropyl-4-propylphenylether. The epoxide is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg).
Aminolysis Reaction
The epoxide is treated with tert-butylamine in a polar aprotic solvent (e.g., tetrahydrofuran) at 60°C for 12 hours. The reaction follows an SN2 mechanism, with tert-butylamine attacking the less sterically hindered carbon of the epoxide:
The crude product is washed with dilute HCl to remove unreacted amine, followed by neutralization and extraction with dichloromethane. Yields range from 75–88%, with purity >90% after column chromatography.
Catalytic Systems and Reaction Optimization
Hydrogenation Catalysts
Raney nickel and palladium on carbon (Pd/C) are the most effective catalysts for reductive amination. Comparative studies show:
| Catalyst | Loading (% wt.) | Selectivity (%) | Byproducts |
|---|---|---|---|
| Raney Ni | 5 | 92 | Tertiary amines (3–5%) |
| Pd/C | 2 | 94 | Aldol condensation (1%) |
Pd/C offers higher selectivity but requires stricter moisture control.
Solvent Effects
Solvent-free conditions are preferred for reductive amination to avoid azeotrope formation during purification. However, in epoxide aminolysis, tetrahydrofuran (THF) enhances reaction rates by stabilizing the transition state.
Challenges in Scalability and Purity
Byproduct Formation
Purification Strategies
-
Distillation : The target compound forms an azeotrope with water (b.p. 42–46°C at 1013 mbar), necessitating azeotropic distillation with toluene.
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves residual 4-propylphenol and epoxide intermediates.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the amine to a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is noted for its potential applications in the development of pharmaceuticals targeting various biological pathways. Its structural characteristics may enhance its pharmacological properties, making it a candidate for drug development aimed at treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that similar compounds can modulate the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.
Neuroprotection
Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine has shown promise in neuroprotective applications. Studies have demonstrated that related compounds exhibit protective effects against amyloid beta-induced toxicity in astrocytes, suggesting that this compound may also provide similar neuroprotective benefits. The ability to inhibit amyloidogenesis and reduce oxidative stress positions it as a potential therapeutic agent for conditions like Alzheimer's disease .
Case Study: In Vitro Studies
In vitro studies have assessed the protective effects of the compound against amyloid beta peptide toxicity. For instance, one study indicated that the compound could reduce tumor necrosis factor-alpha (TNF-α) levels and free radicals in astrocyte cultures exposed to amyloid beta . This suggests a mechanism through which the compound could mitigate neuroinflammation and neuronal damage.
Anti-inflammatory Properties
The anti-inflammatory properties of this compound are significant for its application in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways could lead to therapeutic strategies for conditions characterized by excessive inflammation.
Mechanism of Action
The compound may exert its anti-inflammatory effects by inhibiting the signaling pathways involved in cytokine production. By reducing oxidative stress and inflammatory markers, it has the potential to alleviate symptoms associated with chronic inflammatory diseases.
Cosmetic Applications
Beyond medicinal uses, this compound can be utilized in cosmetic formulations due to its hydrophilic and lipophilic characteristics. These properties enhance its bioavailability and interaction with biological membranes, making it suitable for skin care products.
Formulation Development
The incorporation of this compound into cosmetic formulations can improve skin hydration and overall skin health. Its effectiveness as a moisturizing agent can be attributed to its ability to interact favorably with skin lipids and promote moisture retention .
Mechanism of Action
The mechanism of action of tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the amine group can participate in ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine and analogous compounds, with supporting research findings:
| Compound Name | Key Structural Differences | Physicochemical/Biological Properties | References |
|---|---|---|---|
| This compound | - Tert-butyl amine - 4-Propylphenoxy group - Hydroxyl at 2-position |
- Hydrophobic due to tert-butyl and propylphenoxy - Potential H-bonding via hydroxyl |
|
| 1-(3-(4-(tert-Butyl)phenoxy)propyl)-2-methylpiperidine (Compound 10) | - Piperidine ring replaces amine - 2-Methyl substitution on piperidine |
- Enhanced rigidity from piperidine - Reduced H-bonding capacity - Tested as H3 receptor ligand |
|
| 4-(3-(tert-Butylamino)-2-hydroxypropyl)-2-methoxyphenol (3a) | - Methoxy group on phenol - Phenolic hydroxyl |
- Increased polarity - Demonstrated insecticidal activity in eugenol-derived analogs |
|
| 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol | - Naphthalen-2-yloxy replaces propylphenoxy - Quinolin-3-ylpiperidin-4-ol substituent |
- Potent 5-HT1F antagonist (Ki = 11 nM) - Nonspecific luminescence inhibition ≥3 μM |
|
| (±)-N,N-Bis-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propylamine | - Bis-amine structure - 4-(2-Methoxyethyl)phenoxy groups |
- Dual H-bonding sites - Controlled as a specified impurity in pharmaceutical formulations |
Functional Group Impact on Activity
- In contrast, its absence in Compound 10 reduces polarity, favoring membrane permeability .
- Aromatic Substituents: Replacing 4-propylphenoxy with naphthalen-2-yloxy () increases aromatic surface area, improving receptor binding affinity (e.g., 5-HT1F Ki = 11 nM) but introduces nonspecific effects at higher concentrations .
- Amine Modifications : Piperidine or bis-amine structures (Compounds 10 and 15) alter steric and electronic profiles, affecting receptor selectivity. For example, Compound 10’s piperidine ring may restrict conformational flexibility compared to the target compound’s linear amine .
Biological Activity
Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine (hereafter referred to as TBHP) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the biological activity of TBHP, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
TBHP is characterized by its tert-butyl group, a hydroxyl group, and a propylphenoxy moiety. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly due to the presence of the hydroxyl group which may facilitate hydrogen bonding.
Neuroprotective Effects
Research indicates that TBHP may exert neuroprotective effects through several mechanisms:
- Inhibition of Amyloid Beta Aggregation : Similar compounds have shown the ability to inhibit amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease. For instance, studies on related compounds demonstrated significant inhibition of Aβ aggregation and protection against neurotoxicity induced by Aβ in cell cultures .
- Reduction of Inflammatory Markers : TBHP may also reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This anti-inflammatory activity is crucial in conditions like Alzheimer's disease where inflammation exacerbates neuronal damage .
- Antioxidant Activity : The presence of a hydroxyl group in TBHP suggests possible antioxidant properties, which can mitigate oxidative stress in neuronal cells. Compounds with similar structures have been shown to enhance cellular antioxidant defenses .
In Vitro Studies
In vitro studies have highlighted TBHP's efficacy in protecting neuronal cells from Aβ-induced toxicity. For example:
- Cell Viability Assays : Neuronal cell lines treated with TBHP exhibited significantly higher viability compared to untreated controls when exposed to Aβ oligomers. The protective effect was attributed to reduced oxidative stress markers and increased glutathione levels .
- Cytokine Profiling : Treatment with TBHP resulted in decreased secretion of pro-inflammatory cytokines in astrocyte cultures stimulated with Aβ, indicating its potential role in modulating inflammatory responses in the brain .
In Vivo Studies
While most studies focus on in vitro models, preliminary in vivo studies using scopolamine-induced models of cognitive impairment suggest that TBHP may help improve cognitive function by reducing Aβ plaque deposition and associated neuroinflammation. However, further research is needed to confirm these findings and understand the pharmacokinetics involved .
Comparative Analysis with Related Compounds
To better understand the biological activity of TBHP, it is useful to compare it with related compounds that share structural similarities:
Q & A
Q. Basic Research Focus
- Methodology : Synthesis typically involves sequential functional group introduction. For example:
- Epoxide Formation : React 4-propylphenol with epichlorohydrin to form a glycidyl ether intermediate.
- Amine Coupling : Open the epoxide ring using tert-butylamine under basic conditions (e.g., NaHCO₃) to yield the hydroxypropylamine backbone .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or other protecting groups to prevent side reactions during hydroxyl or amine modification .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 amine-to-epoxide ratio) and solvent polarity (e.g., THF/water mixtures) to minimize byproducts like diastereomers .
How can the stereochemical configuration and purity of this compound be validated?
Q. Basic Research Focus
- Methodology :
- Chiral HPLC : Resolve enantiomers using a Chiralpak® column with hexane/isopropanol mobile phases .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm vicinal diastereotopic protons near the hydroxyl group .
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethanol/water .
What experimental strategies can elucidate the compound’s biological activity, particularly its potential interaction with serotonin receptors?
Q. Advanced Research Focus
- Methodology :
- cAMP GloSensor Assay : Transfect HEK293T cells with 5-HT1F or 5-HT1A receptors. Measure inhibition of forskolin-induced cAMP production upon compound treatment (EC₅₀ determination) .
- Radioligand Binding : Compete with H-LSD for 5-HT1F binding sites to calculate Ki values (e.g., <50 nM indicates high affinity) .
- Selectivity Profiling : Test against 5-HT receptor subtypes (e.g., 5-HT2B, 5-HT1A) to confirm specificity .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus
- Methodology :
- Dose-Response Reproducibility : Validate conflicting EC₅₀/Ki values across independent labs using standardized protocols (e.g., uniform cell lines, ligand concentrations) .
- Off-Target Analysis : Use calcium flux assays or β-arrestin recruitment to rule out nonspecific GPCR modulation .
- Metabolic Stability Testing : Assess liver microsome degradation to determine if metabolite interference explains discrepancies .
What structure-activity relationship (SAR) strategies are effective for optimizing this compound’s pharmacological profile?
Q. Advanced Research Focus
- Methodology :
- Substituent Variation : Replace the 4-propylphenoxy group with bulkier (e.g., naphthyl) or polar (e.g., pyridyl) moieties to enhance receptor affinity .
- Backbone Modification : Introduce methyl groups to the propyl chain to restrict conformational flexibility and improve selectivity .
- Pharmacokinetic Profiling : Measure logP (e.g., via shake-flask method) to balance hydrophobicity and blood-brain barrier permeability .
How can researchers design assays to evaluate the compound’s impact on beta-cell survival versus acute insulin secretion?
Q. Advanced Research Focus
- Methodology :
- Human Islet Transplantation Models : Treat immunodeficient mice with engrafted islets and monitor glucose tolerance after chronic (1–2 weeks) vs. acute (single-dose) compound administration .
- Apoptosis Markers : Quantify caspase-3/7 activity in INS-1 cells to distinguish survival effects from secretory function .
- Calcium Imaging : Measure intracellular Ca flux in beta cells to assess direct insulin secretion modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
